N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide
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Overview
Description
N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide is a chemical compound with a complex structure that includes a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common approach is to start with the thieno[3,2-d]pyrimidine core and introduce the butyl, chloro, and methyl groups through a series of substitution reactions. Specific reagents and conditions may vary, but common steps include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butyl Group: This is often done through alkylation reactions using butyl halides.
Methylation: Methylation can be carried out using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the chloro and sulfonamide groups, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under appropriate conditions, although specific examples are less common.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or sulfonamide groups.
Scientific Research Applications
N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-4-sulfonamide: Similar structure but with a different position of the sulfonamide group.
N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.
Uniqueness
N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide is unique due to its specific combination of functional groups and the thieno[3,2-d]pyrimidine core
Properties
IUPAC Name |
N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S2/c1-3-4-5-15(2)19(16,17)10-6-8-9(18-10)7-13-11(12)14-8/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEIWYKBZLWFGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC2=NC(=NC=C2S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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